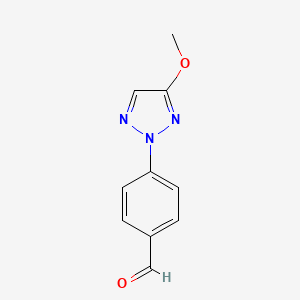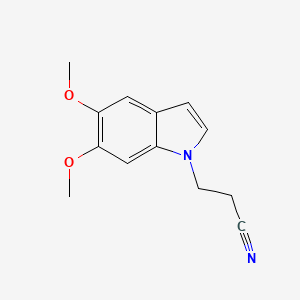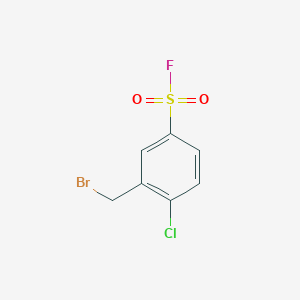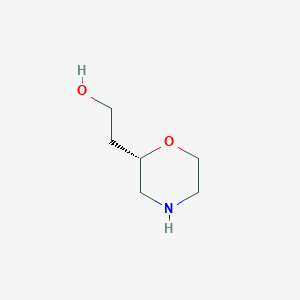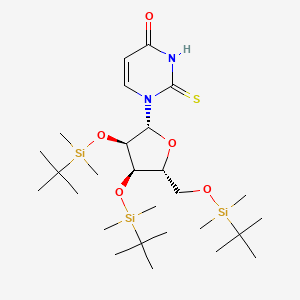
(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: is an organic compound that features a purine base substituted with a methylthio group and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group is attached through a Friedel-Crafts alkylation reaction, where phenylmethanol acts as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the purine ring or the phenylmethanol moiety, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the phenylmethanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and phenylmethanol derivatives.
Substitution: Various substituted purine and phenylmethanol compounds.
Applications De Recherche Scientifique
(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Methylthio)-9H-purin-8-yl)methanol: Lacks the phenyl group, resulting in different chemical and biological properties.
(2-(Methylthio)-9H-purin-8-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
(2-(Methylthio)-9H-purin-8-yl)(phenyl)ethanol: Has an ethanol moiety instead of methanol, leading to variations in its chemical behavior.
Uniqueness
- The presence of both the methylthio group and the phenylmethanol moiety in (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol imparts unique chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
4244-51-3 |
|---|---|
Formule moléculaire |
C13H12N4OS |
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
(2-methylsulfanyl-7H-purin-8-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12N4OS/c1-19-13-14-7-9-11(17-13)16-12(15-9)10(18)8-5-3-2-4-6-8/h2-7,10,18H,1H3,(H,14,15,16,17) |
Clé InChI |
GTRCHOWLVXZROM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2C(=N1)N=C(N2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
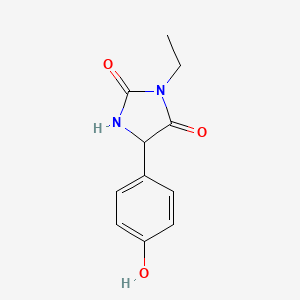


![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
